2-{(E)-[(3,4-dichlorophenyl)imino]methyl}-6-ethoxyphenol
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{(E)-[(3,4-dichlorophenyl)imino]methyl}-6-ethoxyphenol typically involves the condensation of 3,4-dichloroaniline with 6-ethoxy-2-hydroxybenzaldehyde under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, solvent recovery, and purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-{(E)-[(3,4-dichlorophenyl)imino]methyl}-6-ethoxyphenol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: The phenolic hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Alkylated or acylated phenol derivatives.
Scientific Research Applications
2-{(E)-[(3,4-dichlorophenyl)imino]methyl}-6-ethoxyphenol is used in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: In studies involving enzyme inhibition and protein interactions.
Medicine: As a potential lead compound for drug development, particularly in the field of anti-cancer research.
Industry: Used in the development of new materials and as a component in chemical sensors.
Mechanism of Action
The mechanism of action of 2-{(E)-[(3,4-dichlorophenyl)imino]methyl}-6-ethoxyphenol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s conformation and function. The exact pathways involved depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2-{(E)-[(3,4-dichlorophenyl)imino]methyl}-6-methoxyphenol: Similar structure but with a methoxy group instead of an ethoxy group.
2-{(E)-[(3,4-dichlorophenyl)imino]methyl}-6-hydroxyphenol: Similar structure but with a hydroxyl group instead of an ethoxy group.
Uniqueness
2-{(E)-[(3,4-dichlorophenyl)imino]methyl}-6-ethoxyphenol is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the ethoxy group can influence the compound’s solubility, stability, and interaction with biological targets compared to its analogs.
Properties
IUPAC Name |
2-[(3,4-dichlorophenyl)iminomethyl]-6-ethoxyphenol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13Cl2NO2/c1-2-20-14-5-3-4-10(15(14)19)9-18-11-6-7-12(16)13(17)8-11/h3-9,19H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTNZCNZDGJIOGH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1O)C=NC2=CC(=C(C=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13Cl2NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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